molecular formula C13H9BrF2S B7999037 1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene CAS No. 1443336-14-8

1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7999037
CAS No.: 1443336-14-8
M. Wt: 315.18 g/mol
InChI Key: YMAYSSVIKCEOMS-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and a sulfanylmethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves multiple steps. One common approach is the bromination of 4-fluorobenzene to produce 1-bromo-4-fluorobenzene . This intermediate can then undergo further functionalization to introduce the sulfanylmethyl group. The reaction conditions often involve the use of Lewis acid catalysts such as iron(III) bromide or aluminum tribromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved can include enzyme inhibition, receptor binding, or interaction with other biomolecules, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both fluorine and sulfanylmethyl groups, which can impart distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.

Properties

IUPAC Name

1-bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2S/c14-13-5-4-11(16)6-9(13)8-17-12-3-1-2-10(15)7-12/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAYSSVIKCEOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=C(C=CC(=C2)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189438
Record name Benzene, 1-bromo-4-fluoro-2-[[(3-fluorophenyl)thio]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443336-14-8
Record name Benzene, 1-bromo-4-fluoro-2-[[(3-fluorophenyl)thio]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443336-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-fluoro-2-[[(3-fluorophenyl)thio]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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